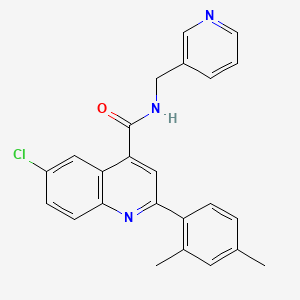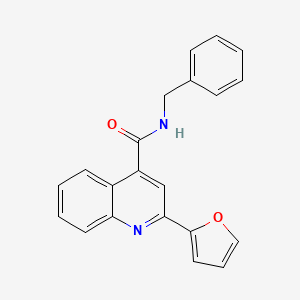
N-(4-methyl-2-pyridinyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, commonly known as MPTP, is a synthetic compound that has been extensively studied in the field of neuroscience. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in humans and non-human primates. The chemical structure of MPTP is similar to that of the neurotransmitter dopamine, which allows it to be taken up by dopaminergic neurons and subsequently metabolized into a toxic metabolite, MPP+.
Mecanismo De Acción
MPTP is taken up by dopaminergic neurons through the dopamine transporter and subsequently metabolized by monoamine oxidase B (MAO-B) into its toxic metabolite, MPP+. MPP+ then accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and physiological effects:
The destruction of dopaminergic neurons in the substantia nigra by MPTP leads to a decrease in dopamine levels in the striatum, which is associated with the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and mitochondrial dysfunction, which are thought to contribute to the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPTP as a research tool is that it closely mimics the pathology of Parkinson's disease, making it a valuable model for studying the disease. However, one limitation is that the selective destruction of dopaminergic neurons by MPTP may not fully recapitulate the complex pathogenesis of Parkinson's disease, which involves multiple cell types and pathways.
Direcciones Futuras
There are several future directions for research involving MPTP, including:
1. Elucidating the mechanisms underlying the selective toxicity of MPTP towards dopaminergic neurons.
2. Developing novel therapies that target the mitochondrial dysfunction and oxidative stress induced by MPTP.
3. Investigating the role of glial cells in the pathogenesis of Parkinson's disease using MPTP as a model.
4. Developing new animal models of Parkinson's disease that more closely mimic the human disease.
5. Investigating the potential neuroprotective effects of various compounds against MPTP-induced neurotoxicity.
Métodos De Síntesis
MPTP can be synthesized using a variety of methods, including the condensation of 4-methyl-2-pyridinecarboxaldehyde with 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanone in the presence of a base. The resulting product is then purified using column chromatography to obtain MPTP in its pure form.
Aplicaciones Científicas De Investigación
MPTP has been widely used as a research tool to study the mechanisms underlying Parkinson's disease. The selective destruction of dopaminergic neurons in the substantia nigra by MPTP closely mimics the pathology of Parkinson's disease, making it a valuable model for studying the disease. MPTP has also been used to study the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-6-7-17-15(8-10)18-16(21)9-11(2)20-14(5)12(3)13(4)19-20/h6-8,11H,9H2,1-5H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIHXZHTRMEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)

![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972619.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)
![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)

![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![1-[2-hydroxy-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5972675.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)